molecular formula C19H23N3O2S B2714824 N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897461-51-7

N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2714824
CAS RN: 897461-51-7
M. Wt: 357.47
InChI Key: AMHKJLZSDZVTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as SBI-425, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making SBI-425 a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Cytotoxic Activity

Research has demonstrated the design, synthesis, and testing of compounds bearing the imidazo[2,1-b]thiazole scaffold, focusing on their cytotoxicity against human cancer cell lines. These studies aim at identifying potent inhibitors for therapeutic applications. For example, a study by Ding et al. (2012) revealed that certain derivatives showed significant inhibition against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Compounds with the imidazo[2,1-b]thiazole moiety have been evaluated for their antimicrobial and anti-inflammatory activities. Sowmya et al. (2017) reported on acetamido pyrrolyl derivatives prepared and tested for these properties, where certain derivatives showed promising results against bacterial and fungal strains, as well as potent anti-inflammatory activity (Sowmya et al., 2017).

Anticonvulsant Activity

The development of compounds with anticonvulsant activity includes the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives. These efforts aim to discover effective treatments for seizures induced by maximal electroshock. A study by Aktürk et al. (2002) identified the most active compound in their series, contributing to the development of novel anticonvulsant therapies (Aktürk et al., 2002).

Exploration of Metabolism and Enzyme Inhibition

Investigations into the metabolism of related compounds, such as chloroacetamide herbicides, and their potential carcinogenicity involve understanding their metabolic pathways in human and rat liver microsomes. This research provides insights into the biochemical interactions and toxicological profiles of these compounds, which is crucial for developing safer and more effective drugs. Coleman et al. (2000) detailed the comparative metabolism of chloroacetamide herbicides, emphasizing the importance of metabolic studies in drug development (Coleman et al., 2000).

properties

IUPAC Name

N-butan-2-yl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-4-13(3)20-18(23)10-15-12-25-19-21-17(11-22(15)19)14-6-8-16(9-7-14)24-5-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKJLZSDZVTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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